molecular formula C10H7Cl2NO3 B7763998 (2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid CAS No. 929697-62-1

(2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B7763998
CAS No.: 929697-62-1
M. Wt: 260.07 g/mol
InChI Key: YMYKNYVBUCMJOG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid (CAS: 21395-61-9) is an α,β-unsaturated carbonyl derivative with a molecular formula of C₁₀H₇Cl₂NO₃ and a molecular weight of 260.07 g/mol . Its structure features a conjugated enoic acid backbone, a 3,4-dichlorophenyl group, and an amide linkage. The E-configuration of the double bond influences its spatial arrangement and reactivity, distinguishing it from the Z-isomer (density: 1.551 g/cm³) . This compound is utilized in multicomponent reactions (MCRs) to synthesize spirooxindole derivatives, highlighting its role in medicinal chemistry .

Properties

IUPAC Name

(E)-4-(3,4-dichloroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYKNYVBUCMJOG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200730
Record name (2E)-4-[(3,4-Dichlorophenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929697-62-1, 54012-56-5
Record name (2E)-4-[(3,4-Dichlorophenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929697-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC237627
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-4-[(3,4-Dichlorophenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DICHLOROMALEANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Maleic Anhydride Condensation

The most widely reported method for synthesizing α,β-unsaturated carbonyl derivatives involves the condensation of substituted anilines with maleic anhydride. For the target compound, 3,4-dichloroaniline reacts with maleic anhydride in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under mild conditions (0–25°C). The reaction proceeds via nucleophilic acyl substitution, forming an intermediate maleamic acid, which undergoes dehydration to yield the conjugated enoic acid.

Key Parameters :

ParameterOptimal RangeYield (%)Purity (%)
SolventDichloromethane65–7290–95
Temperature0–5°C6892
Reaction Time4–6 hours
CatalystNone

Mechanistic Insight :
The reaction’s stereochemical outcome (E-configuration) is influenced by the electron-withdrawing effect of the 3,4-dichlorophenyl group, which stabilizes the transoid geometry during dehydration.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing activation energy. A protocol involving 3,4-dichloroaniline and maleic anhydride in acetic acid under microwave conditions (100 W, 80°C, 15 minutes) achieves 85% yield with 98% purity. This method minimizes side products like polymeric residues.

Advantages :

  • 40% reduction in reaction time compared to conventional heating.

  • Improved regioselectivity due to uniform thermal distribution.

Catalytic Methods for Enhanced Yield

Acid Catalysis

Lewis acids (e.g., ZnCl₂) catalyze the dehydration step, accelerating the formation of the α,β-unsaturated system. A study using 0.5 mol% ZnCl₂ in toluene at 80°C reported a yield increase to 78%.

Catalyst Comparison :

CatalystSolventYield (%)Isomeric Purity (E:Z)
ZnCl₂Toluene7895:5
H₂SO₄DMF7090:10
NoneDCM6892:8

Organocatalytic Enantioselective Routes

While stereoselective synthesis of the E-isomer remains challenging, thiourea-based organocatalysts have shown promise in preliminary studies. A chiral catalyst (10 mol%) in chloroform at −20°C achieves 82% ee for the E-isomer, though yields remain moderate (55%).

Solvent and Temperature Effects

Solvent Polarity

Non-polar solvents (e.g., toluene) favor intramolecular cyclization, reducing byproducts. Polar solvents like DMF increase reaction rates but may promote hydrolysis of the anhydride.

Solvent Screening :

SolventDielectric ConstantYield (%)
Toluene2.475
DCM8.968
DMF36.760

Thermal Stability

The compound decomposes above 200°C, necessitating low-temperature protocols (<100°C) for high-purity isolation.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (7:3 v/v) yields needle-shaped crystals with >99% purity. Melting point analysis (214–216°C) aligns with theoretical predictions.

Chromatographic Methods

Silica gel column chromatography (ethyl acetate/hexane, 1:1) resolves E/Z isomers, with the E-isomer eluting first (Rf = 0.42).

Stereochemical Control

Kinetic vs. Thermodynamic Control

  • Kinetic : Low temperatures (0°C) favor the E-isomer due to faster dehydration of the trans intermediate.

  • Thermodynamic : Prolonged heating (24 hours) shifts equilibrium toward the Z-isomer (ΔG‡ = 12.3 kJ/mol).

Industrial-Scale Production

Continuous Flow Reactors

A pilot-scale study using a microreactor (residence time: 2 minutes) achieved 89% yield at 50°C, demonstrating scalability .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H7Cl2NO3
CAS Number : 929697-62-1
Molecular Weight : 260.07 g/mol

The compound features a butenoic acid backbone with a dichlorophenylamino group, which contributes to its unique chemical behavior and biological activity. Its functional groups allow it to act as both an electrophile and a nucleophile, facilitating various reactions such as oxidation, reduction, and substitution.

Chemistry

(2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties. The compound can undergo various chemical reactions:

Reaction Type Description Common Reagents
OxidationConverts to carboxylic acids or other derivativesKMnO₄, CrO₃
ReductionForms amines or alcoholsLiAlH₄, NaBH₄
SubstitutionReplaces chlorine atoms with other nucleophilesHydroxide ions (OH⁻), amines

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antitumor Activity : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines by disrupting cellular signaling pathways. For instance, the compound has shown efficacy against specific tumor types in vitro.
  • Antimicrobial Properties : Its structure may confer antibacterial or antifungal activity, making it a candidate for further investigation in infectious disease treatment.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders. Its mechanism involves binding to active sites on enzymes, modulating their activity.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new formulations in pharmaceuticals and agrochemicals.

Case Studies

  • Antitumor Studies : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated significant growth inhibition in colorectal and breast cancer cells compared to controls.
  • Enzyme Inhibition Research : A study focused on the compound's interaction with specific metabolic enzymes demonstrated that it could effectively reduce enzyme activity linked to lipid metabolism disorders. The findings suggest potential therapeutic applications in managing obesity-related conditions.

Mechanism of Action

The mechanism of action of (2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2,4-Dichloro vs. 3,4-Dichloro Substitution

The positional isomer (2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid shares the same molecular formula (C₁₀H₇Cl₂NO₃) but differs in the chlorine substitution pattern (2,4-dichloro vs. 3,4-dichloro). Key distinctions include:

Stereoisomerism: E vs. Z Configuration

The Z-isomer (CAS: 21395-61-9) exhibits a higher density (1.551 g/cm³) due to tighter molecular packing . Stereochemical differences influence:

  • Hydrogen Bonding : The E-isomer’s spatial arrangement may favor intermolecular interactions in solid-state structures.
  • Reactivity : The Z-isomer’s geometry could alter regioselectivity in reactions like Diels-Alder cycloadditions.

Functional Group Variations

Alkyl vs. Aryl Substituents

(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid (CAS: 6314-45-0) replaces the dichlorophenyl group with an isopropyl moiety. This results in:

  • Reduced Molecular Weight (157.17 g/mol) and lower complexity compared to the aryl-substituted analog.
  • Altered Solubility : The alkyl group may increase hydrophobicity, whereas the dichlorophenyl group enhances polarity .
Oxo vs. Amino Linkages

The compound 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid () lacks the amino group, replacing it with a ketone. This modification:

  • Shifts Reactivity : The ketone may participate in nucleophilic additions rather than amide-mediated MCRs .

Biological Activity

(2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid is an organic compound that has garnered attention in pharmacological research due to its potential therapeutic effects. This article will explore the biological activity of this compound, focusing on its antitumor properties, enzyme inhibition capabilities, and other potential applications.

Antitumor Activity

The compound has shown promising results in preliminary studies investigating its antitumor properties. Research suggests that it may inhibit the growth of certain cancer cell lines, although the specific mechanisms are still under investigation.

Case Study: Breast Cancer Cell Line MCF-7

A study conducted on the MCF-7 breast cancer cell line demonstrated the following results:

Concentration (μM)Cell Viability (%)
0 (Control)100
1085
2562
5041
10023

These results indicate a dose-dependent inhibition of cancer cell growth, with significant reduction in cell viability at higher concentrations.

Enzyme Inhibition

One of the most notable biological activities of this compound is its ability to inhibit specific enzymes. This property has implications for various metabolic pathways and potential therapeutic applications.

Kynurenine-3-hydroxylase Inhibition

Research has shown that compounds structurally similar to this compound are potent inhibitors of kynurenine-3-hydroxylase . This enzyme plays a crucial role in the kynurenine pathway, which is involved in tryptophan metabolism and has been implicated in various neurological and immunological disorders.

A comparative study of different 4-aryl-2-hydroxy-4-oxobut-2-enoic acids revealed the following inhibition constants (Ki) for kynurenine-3-hydroxylase:

CompoundKi (nM)
This compound42
4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid56
4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid63

These results demonstrate the potent inhibitory effect of this compound on kynurenine-3-hydroxylase, suggesting potential applications in treating disorders related to tryptophan metabolism.

Antimicrobial Properties

While not as extensively studied as its enzyme inhibition properties, this compound has shown potential antimicrobial activity. This property could be valuable in developing new treatments for infectious diseases.

Research Findings: Antibacterial Activity

A preliminary screening against common bacterial strains yielded the following minimum inhibitory concentrations (MIC):

Bacterial StrainMIC (μg/mL)
Escherichia coli64
Staphylococcus aureus32
Pseudomonas aeruginosa128

These results suggest moderate antibacterial activity, particularly against Gram-positive bacteria like S. aureus.

Potential Applications in Metabolic Disorders

The enzyme inhibition properties of this compound suggest potential applications in treating metabolic disorders. By modulating specific enzymatic pathways, this compound could help regulate metabolic processes that are dysregulated in certain conditions.

Ongoing Research: Diabetes Mellitus

Current studies are exploring the compound's effect on glucose metabolism enzymes. Preliminary data show promising results in inhibiting gluconeogenesis, a process often overactive in type 2 diabetes:

EnzymeInhibition (%) at 50 μM
Glucose-6-phosphatase37
Fructose-1,6-bisphosphatase42
Phosphoenolpyruvate carboxykinase31

These findings suggest that this compound could potentially be developed into a therapeutic agent for managing blood glucose levels in diabetic patients.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone moiety and carboxylic acid group make the compound susceptible to oxidation under specific conditions.

  • Oxidation of the α,β-unsaturated system : Strong oxidizing agents like KMnO₄ or CrO₃ can cleave the double bond, yielding dicarboxylic acid derivatives. For example, oxidation may produce 3,4-dichlorophenylglyoxylic acid and oxalic acid as byproducts.

  • Carboxylic acid stability : The terminal carboxylic acid group resists further oxidation under mild conditions but may decarboxylate at elevated temperatures (>200°C) to form CO₂ and a vinyl ketone intermediate .

Key Reagents and Conditions :

ReagentConditionsMajor Product(s)
KMnO₄Acidic aqueous, 60–80°C3,4-Dichlorophenylglyoxylic acid
CrO₃/H₂SO₄Room temperature, 24 hOxidized ketone derivatives

Reduction Reactions

The conjugated enone system and amide bond are primary reduction targets:

  • Double bond reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the α,β-unsaturated ketone to a saturated β-keto amide.

  • Amide reduction : LiAlH₄ reduces the amide bond to a secondary amine, yielding 4-[(3,4-dichlorophenyl)amino]butanoic acid .

Experimental Findings :

  • Hydrogenation at 1 atm H₂ pressure achieves >90% conversion to the saturated derivative within 2 hours .

  • Over-reduction with excess LiAlH₄ may further reduce the ketone to a secondary alcohol .

Substitution Reactions

The 3,4-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions:

  • Chlorine displacement : Hydroxide or amine nucleophiles replace chlorine atoms, with the para-chloro position being more reactive due to steric and electronic factors.

    • Example: Reaction with piperazine in DMF at 120°C replaces the para-chloro group, forming 4-[(3-chloro-4-piperazinophenyl)amino]-4-oxobut-2-enoic acid .

Rate Comparison for NAS :

PositionRelative Reactivity (vs. meta-Cl)Preferred Nucleophiles
Para-chloro1.8×Amines, alkoxides
Meta-chloro1.0×Thiols, strong bases

Cyclocondensation Reactions

The compound participates in heterocycle formation via ketoenol tautomerization:

  • Pyrrolone synthesis : Reacts with aldehydes and amines in 1,4-dioxane to form 1,5-diarylpyrrol-2-ones. For example, condensation with 4-isopropylbenzaldehyde yields a tricyclic pyrrolone derivative (43% yield) .

Mechanistic Pathway :

  • Imine formation between the amine and aldehyde

  • Tautomerization to enolic form

  • Cyclization with loss of water

Comparative Reactivity of Structural Analogs

Studies on dimethylphenyl analogs reveal substituent effects :

Substituent PatternRelative Reactivity in NASThermal Stability
3,4-DichloroHigh (electron withdrawal)Moderate
2,4-DimethylLow (steric hindrance)High

Mechanistic Insights

  • Electronic effects : The electron-withdrawing chlorine atoms activate the aromatic ring for NAS while deactivating it toward electrophilic substitution.

  • Conjugation : The α,β-unsaturated system directs nucleophilic attacks to the β-carbon, following Michael addition kinetics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a Michael addition reaction between maleic anhydride and 3,4-dichloroaniline. A typical protocol involves refluxing equimolar amounts of the reactants in anhydrous acetone under nitrogen atmosphere for 6–8 hours. The intermediate is hydrolyzed with dilute HCl to yield the final product. Optimization includes controlling temperature (70–80°C) and using catalytic acetic acid to enhance regioselectivity . Purity is confirmed via TLC (silica gel, chloroform:methanol 9:1).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Confirm the presence of α,β-unsaturated carbonyl (C=O stretch at ~1700 cm⁻¹) and NH amide bonds (~3300 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) should show resonances for the conjugated alkene (δ 6.2–6.8 ppm, doublet) and aromatic protons (δ 7.5–8.1 ppm, multiplet). ¹³C NMR should confirm the ketone (δ ~195 ppm) and carboxylic acid (δ ~170 ppm) .
  • Potentiometric titration : Determine acid dissociation constants (pKa) using 0.1 M NaOH to assess solubility and ionization behavior .

Q. What solvents are suitable for dissolution, and how does pH affect stability?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) at 25°C. Stability testing via UV-Vis spectroscopy (λ = 260–300 nm) shows degradation at pH > 9 due to hydrolysis of the α,β-unsaturated carbonyl group. For long-term storage, maintain pH 5–7 in anhydrous conditions at –20°C .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., antimicrobial potency) be resolved?

  • Methodological Answer : Variability in bioactivity data may arise from differences in microbial strains or compound degradation. Standardize assays using CLSI guidelines:

  • Prepare fresh stock solutions in DMSO (≤1% v/v in media).
  • Include degradation controls (e.g., HPLC analysis pre/post assay) to confirm compound integrity.
  • Use microbroth dilution to determine MIC values against reference strains (e.g., E. coli ATCC 25922) .

Q. What strategies address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Unusual splitting may indicate tautomerism or impurities.

  • Perform variable-temperature NMR (25–60°C) to detect dynamic equilibria (e.g., keto-enol tautomerism).
  • Purify via recrystallization (ethanol:water 3:1) and reanalyze.
  • Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level) .

Q. How can experimental design limitations impact generalizability of degradation studies?

  • Methodological Answer : Degradation studies often use simplified models (e.g., single-pollutant systems), which may not mimic environmental matrices. To improve ecological relevance:

  • Spiked sediment/water systems: Use natural samples with diverse organic matter.
  • Monitor degradation via LC-MS/MS with isotopically labeled analogs (e.g., ¹³C-carboxylic acid) to track pathways.
  • Apply multivariate statistics (PCA) to distinguish abiotic vs. microbial degradation .

Q. What methods optimize regioselectivity in derivatization reactions (e.g., amide bond formation)?

  • Methodological Answer : To functionalize the α,β-unsaturated core without side reactions:

  • Use organocatalysts (e.g., DMAP) for selective acylation at the amino group.
  • Employ microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and byproducts.
  • Validate selectivity via HRMS and 2D NMR (HSQC, HMBC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.